NBQX disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

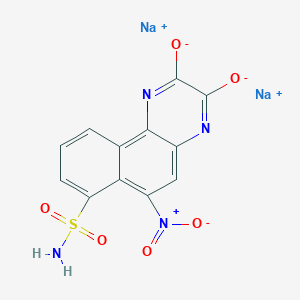

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJKYIUJRJEABK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019087 | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479347-86-9 | |

| Record name | Nbqx disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBQX disodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NBQX Disodium Salt

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective quinoxalinedione derivative that functions as a competitive antagonist of ionotropic glutamate receptors.[1][2] Specifically, it targets the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptors, which are crucial mediators of fast excitatory neurotransmission in the central nervous system (CNS).[3][4] The disodium salt form of NBQX offers enhanced aqueous solubility, making it a valuable tool for in vivo and in vitro research.[1][5] This document provides a comprehensive overview of the molecular mechanism of NBQX, quantitative binding and functional data, detailed experimental protocols for its characterization, and its effects on downstream signaling pathways.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of NBQX is competitive antagonism at AMPA and kainate receptors.[6] Glutamate, the principal excitatory neurotransmitter in the CNS, normally binds to these receptors, causing a conformational change that opens their associated ion channels. This allows the influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺, leading to depolarization of the postsynaptic membrane and propagation of the nerve impulse.

NBQX exerts its effect by binding to the same glutamate-binding site on the AMPA and kainate receptor subunits.[4] However, unlike glutamate, the binding of NBQX does not induce the conformational change necessary for channel opening. By occupying the binding site, NBQX physically prevents glutamate from binding and activating the receptor, thereby non-depolarizingly inhibiting the downstream excitatory signal. Schild analysis has confirmed the competitive nature of this inhibition.[7]

Caption: Competitive antagonism of NBQX at the AMPA/Kainate receptor.

Quantitative Pharmacological Data

NBQX exhibits a higher affinity for AMPA receptors than for kainate receptors. It is highly selective for these non-NMDA receptors, with negligible affinity for the NMDA receptor complex.[6][7] The potency of NBQX has been quantified across various experimental paradigms.

| Parameter | Value | Receptor/System | Experimental Condition | Reference |

| IC₅₀ | 0.15 µM | AMPA Receptor | --- | [5][8] |

| IC₅₀ | 4.8 µM | Kainate Receptor | --- | [5][8] |

| IC₅₀ | 1.1 µM | Human GluA4 | Glutamate-induced Ca²⁺ influx in HEK293 cells | [6] |

| IC₅₀ | 1.9 µM | Human GluA3 | Glutamate-induced Ca²⁺ influx in HEK293 cells | [6] |

| IC₅₀ | 135 µM | Human GluK6/GluK2 | Glutamate-induced Ca²⁺ influx in HEK293 cells | [6] |

| IC₅₀ | 0.90 µM | Kainate/AMPA Receptors | Excitatory postsynaptic field potentials in rat hippocampal slices (CA1) | [7] |

| Ki (app) | 63 nM | AMPA Receptor | Currents activated by AMPA in Xenopus oocytes with rat cortex mRNA | [7] |

| Ki (app) | 78 nM | Kainate Receptor | Currents activated by kainate in Xenopus oocytes with rat cortex mRNA | [7] |

| pA₂ | 7.17 ± 0.05 | Kainate Receptor | Schild analysis of current inhibition in Xenopus oocytes | [7] |

| pA₂ | 7.05 ± 0.10 | AMPA Receptor | Schild analysis of current inhibition in Xenopus oocytes | [7] |

Downstream Signaling Effects

By blocking the primary influx of cations through AMPA/kainate receptors, NBQX indirectly modulates several downstream intracellular signaling cascades that are dependent on excitatory input and calcium dynamics. Notably, studies have shown that NBQX can decrease the levels of mTOR (mammalian target of rapamycin) and BDNF (brain-derived neurotrophic factor), two key proteins involved in synaptic plasticity, cell growth, and survival.[5][8]

Caption: NBQX inhibits downstream mTOR and BDNF signaling pathways.

Key Experimental Protocols

The characterization of NBQX's mechanism of action relies on several key experimental techniques.

Electrophysiology: Whole-Cell Patch-Clamp

This technique directly measures the ion flow through AMPA/kainate receptor channels in response to agonists and antagonists.

Methodology:

-

Cell Preparation: Primary neurons are cultured, or a cell line (e.g., HEK293) expressing specific AMPA/kainate receptor subunits is prepared.

-

Recording: A single cell is voltage-clamped at a negative holding potential (e.g., -70 mV) using a glass micropipette in the whole-cell configuration.

-

Agonist Application: Glutamate or a specific agonist (e.g., AMPA) is rapidly applied to the cell, evoking an inward current.

-

Antagonist Application: The cell is pre-incubated with NBQX for several minutes. The co-application of the agonist and NBQX is then performed.

-

Data Analysis: The reduction in the amplitude of the agonist-evoked current in the presence of NBQX is measured to determine the degree of inhibition and calculate the IC₅₀.[9][10]

Caption: Workflow for a whole-cell patch-clamp experiment.

Radioligand Binding Assay

This biochemical assay quantifies the affinity (Ki) of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.[11][12]

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target receptors are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[13]

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with:

-

A fixed concentration of a radiolabeled AMPA/kainate receptor antagonist (e.g., [³H]CNQX).

-

Increasing concentrations of unlabeled NBQX (the "competitor").

-

For non-specific binding control, a saturating concentration of a non-labeled standard antagonist.

-

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (with bound radioligand) but allow the unbound radioligand to pass through.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of NBQX that inhibits 50% of the specific binding (IC₅₀) is determined, and the Ki is calculated using the Cheng-Prusoff equation.[11][13]

In Vivo Microdialysis

This technique allows for the sampling and measurement of neurotransmitter levels in the extracellular fluid of a specific brain region in an awake, freely-moving animal.[14][15]

Methodology:

-

Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a target brain region (e.g., hippocampus).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Sampling: Neurotransmitters and other molecules in the extracellular space diffuse across the membrane into the aCSF, which is collected as "dialysate" at regular intervals.

-

Drug Administration (Reverse Dialysis): NBQX disodium salt is dissolved in the aCSF and perfused through the probe. It diffuses out into the brain tissue, allowing for localized drug administration.

-

Analysis: The concentration of glutamate in the collected dialysate samples is measured (e.g., via HPLC) to determine how local blockade of AMPA/kainate receptors with NBQX affects basal or stimulated glutamate release.[16][17]

Resultant Physiological Effects

The blockade of AMPA/kainate receptors by NBQX leads to a reduction in overall excitatory signaling in the CNS. This mechanism underlies its observed physiological effects, which include:

-

Neuroprotection: By preventing excessive glutamate-mediated excitation (excitotoxicity), NBQX has been shown to be neuroprotective in models of focal ischemia.[18][19]

-

Anticonvulsant Activity: By dampening hyperexcitability, NBQX effectively reduces seizure activity in various animal models of epilepsy.[1][18][20]

-

Antinociceptive Properties: NBQX can reduce pain signaling by blocking excitatory transmission in nociceptive pathways.[9]

Conclusion

This compound salt is a highly selective and potent research tool whose mechanism of action is centered on the competitive antagonism of AMPA and kainate receptors. By binding to the glutamate recognition site without activating the receptor, it effectively blocks fast excitatory synaptic transmission. This primary action leads to a reduction in neuronal excitability and the modulation of downstream signaling pathways, culminating in significant neuroprotective, anticonvulsant, and antinociceptive effects. The well-characterized pharmacology and mechanism of NBQX make it an indispensable compound for neuroscience research and a foundational molecule in the development of therapeutics targeting glutamatergic dysfunction.

References

- 1. NBQX - Wikipedia [en.wikipedia.org]

- 2. Behavioral effects of NBQX, a competitive antagonist of the AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]

- 9. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 10. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The AMPA receptor antagonist NBQX prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Utility of NBQX Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a potent, selective, and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its development has been pivotal in advancing our understanding of excitatory neurotransmission and its role in various neuropathological conditions. This technical guide provides an in-depth overview of the discovery and synthesis of NBQX, its mechanism of action, and detailed protocols for its application in preclinical research.

Discovery and Development

NBQX was discovered by Dr. Tage Honoré and his team at Novo Nordisk.[1][2] The development of NBQX was a significant step forward in the field of neuroscience, providing a highly selective tool to investigate the physiological and pathological roles of AMPA and kainate receptors. Its water-soluble disodium salt form has made it particularly valuable for in vivo studies.[3]

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for NBQX disodium salt is not publicly available, the general synthesis of quinoxalinediones involves the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound, typically oxalic acid or its derivatives. For NBQX, the synthesis would logically start from a substituted naphthalene diamine, which is then nitrated and sulfonated to introduce the required functional groups before or after the quinoxaline ring formation. The final step would involve conversion to the disodium salt by treatment with a sodium base.

General Synthetic Workflow for Quinoxalinediones

Caption: General synthesis workflow for this compound salt.

Mechanism of Action

NBQX competitively antagonizes the glutamate binding site on both AMPA and kainate receptors, thereby inhibiting the ion flux and subsequent neuronal depolarization mediated by these receptors.[4] This action blocks excitatory neurotransmission and has been shown to be neuroprotective in models of ischemia and to have anticonvulsant effects.

Signaling Pathways

NBQX interrupts the canonical signaling pathways initiated by the activation of AMPA and kainate receptors.

AMPA Receptor Signaling Pathway

References

NBQX Disodium Salt: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and physical properties, and biological activity of NBQX disodium salt, a potent and selective antagonist of AMPA and kainate receptors. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry.

Chemical and Physical Properties

This compound salt is the water-soluble form of NBQX, facilitating its use in aqueous solutions for in vitro and in vivo studies.[1] Its key chemical and physical properties are summarized below.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt | [1][2] |

| Alternative Names | FG9202 disodium salt | [1][3] |

| CAS Number | 479347-86-9 | [1][4] |

| Molecular Formula | C₁₂H₆N₄Na₂O₆S | [1][4] |

| Molecular Weight | 380.24 g/mol (anhydrous basis) | [1][2][4][5] |

| Appearance | A crystalline solid, brown to dark red-brown lyophilized powder | [5][6][7] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Water | Soluble to 50 mM[2], up to 100 mM[1][8] | [1][2][8] |

| DMSO | Soluble to 100 mg/mL (262.99 mM)[3], ~20 mg/mL[7] | [3][7] |

| Dimethyl formamide | ~1 mg/mL | [7] |

Table 3: Stability and Storage

| Condition | Recommendation | Source |

| Long-term Storage | Store at -20°C | [5][7] |

| Short-term Storage | Store at +4°C under desiccating conditions | |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture) | [3] |

Table 4: Spectral Data

| Technique | Data | Source |

| UV/Vis | λmax: 220, 271, 296, 357, 426 nm | [7] |

Biological Activity

NBQX is a selective and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[9]

Table 5: Receptor Binding Affinity

| Receptor | IC₅₀ | Source |

| AMPA Receptor | 0.15 µM | [9] |

| Kainate Receptor | 4.8 µM | [9] |

Its antagonistic action at these receptors leads to neuroprotective, anticonvulsant, and antinociceptive effects.[1][9] It is a widely used pharmacological tool to investigate glutamatergic signaling and its role in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and epilepsy.[5][10][11]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of NBQX is the blockade of ionotropic glutamate receptors, specifically AMPA and kainate receptors.

A common experimental application of NBQX is in electrophysiology to isolate specific components of synaptic transmission. The following workflow illustrates its use in a whole-cell patch-clamp recording experiment.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for common experiments involving this compound salt.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

While specific batch-to-batch parameters may vary, a general method for assessing the purity of this compound salt by HPLC is as follows. Purity is often reported to be ≥98%.[2][7]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will depend on the column and system.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at one of the absorbance maxima of NBQX (e.g., 271 nm or 357 nm).[7]

-

Sample Preparation: Dissolve a known concentration of this compound salt in the mobile phase or a compatible solvent like water.

-

Analysis: The purity is determined by calculating the area of the principal peak relative to the total area of all peaks in the chromatogram.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

This protocol outlines the use of NBQX to block AMPA/kainate receptor-mediated currents in brain slices. A common working concentration for complete blockade is 10 µM.[1]

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus or cortex) in ice-cold artificial cerebrospinal fluid (aCSF).

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with aCSF at room temperature or a more physiological temperature.

-

Identify a neuron for recording using differential interference contrast microscopy.

-

Establish a whole-cell voltage-clamp configuration. Neurons are typically held at a negative potential (e.g., -60 to -70 mV) to record excitatory currents.[1]

-

Evoke synaptic responses by electrical stimulation of afferent fibers using a stimulating electrode.

-

Record baseline excitatory postsynaptic currents (EPSCs).

-

-

Drug Application:

-

Prepare a stock solution of this compound salt in water.

-

Dilute the stock solution in aCSF to the final desired concentration (e.g., 10 µM).

-

Switch the perfusion to the NBQX-containing aCSF and record the effect on the EPSCs.

-

-

Data Analysis: Measure the amplitude of the EPSCs before and after NBQX application to quantify the extent of AMPA/kainate receptor contribution to the synaptic current.

In Vivo Animal Studies: Seizure Models

NBQX has been shown to have anticonvulsant activity in various rodent seizure models.[8][12]

-

Animal Model: Use a validated animal model of seizures, such as the maximal electroshock seizure (MES) test or a chemoconvulsant model (e.g., using pentylenetetrazol - PTZ).

-

Drug Administration:

-

Dissolve this compound salt in a suitable vehicle, such as saline.

-

Administer the solution to the animals via a systemic route, such as intraperitoneal (i.p.) injection. Doses can vary depending on the model and species, for example, 20 mg/kg has been used in rats.[12]

-

-

Seizure Induction and Observation:

-

Induce seizures at a predetermined time after drug administration.

-

Observe and score the seizure activity (e.g., latency to seizure, seizure severity, duration).

-

-

Data Analysis: Compare the seizure parameters between the NBQX-treated group and a vehicle-treated control group to determine the anticonvulsant efficacy.

Safety and Handling

This compound salt is intended for laboratory research use only.[7][13] Users should consult the Safety Data Sheet (SDS) for complete safety information.[13][14][15]

-

Hazards: May cause skin, eye, and respiratory irritation.[15]

-

Precautions: Avoid breathing dust. Use only in a well-ventilated area.[15] Wear protective gloves, eye protection, and face protection.[15] Wash skin thoroughly after handling.

-

First Aid:

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

This technical guide provides a summary of the available information on this compound salt. For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.

References

- 1. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 2. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound salt | C12H6N4Na2O6S | CID 6098006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. ≥98% (HPLC), lyophilized powder, neuroprotective AMPA/kainate glutamate receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. NBQX - Wikipedia [en.wikipedia.org]

- 9. rndsystems.com [rndsystems.com]

- 10. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. stemcell.com [stemcell.com]

- 15. biosynth.com [biosynth.com]

NBQX Disodium Salt: A Technical Guide to its Selectivity for AMPA vs. Kainate Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its ability to differentiate between these two receptor subtypes is crucial for its application as a pharmacological tool in neuroscience research and for its potential therapeutic uses in conditions involving excessive excitatory neurotransmission, such as epilepsy and neurodegenerative disorders.[2][3] This technical guide provides an in-depth analysis of the selectivity of NBQX disodium salt for AMPA versus kainate receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: NBQX Selectivity Profile

The following tables summarize the quantitative data on the inhibitory activity of NBQX at AMPA and kainate receptors, as determined by various experimental paradigms.

| Receptor Type | Ligand | Parameter | Value | Species/System | Reference |

| AMPA | AMPA | Apparent Ki | 63 nM | Rat cortex mRNA-injected Xenopus oocytes | [4] |

| Kainate | Kainate | Apparent Ki | 78 nM | Rat cortex mRNA-injected Xenopus oocytes | [4] |

| AMPA | - | IC50 | 0.15 µM | Not specified | [5][6][7] |

| Kainate | - | IC50 | 4.8 µM | Not specified | [5][6][7] |

| Kainate/AMPA | - | IC50 | 0.90 µM | Rat hippocampal slices (CA1) | [4] |

| AMPA | AMPA | pA2 | 7.05 ± 0.10 | Xenopus oocytes | [4] |

| Kainate | Kainate | pA2 | 7.17 ± 0.05 | Xenopus oocytes | [4] |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response to an agonist by 50%. Ki (inhibitory constant) is an indication of the binding affinity of an antagonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Two-Electrode Voltage-Clamp Recordings in Xenopus Oocytes

This electrophysiological technique is employed to measure the ion flow through receptor channels in response to agonist application and the inhibitory effect of antagonists like NBQX.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

-

mRNA Injection: Oocytes are injected with mRNA isolated from the rat cortex, which contains the genetic information to express a population of glutamate receptors, including AMPA and kainate subtypes. Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

-

Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 to -70 mV).

-

Agonists (AMPA or kainate) are applied to the oocyte via the perfusion system to elicit an inward current, which is recorded.

-

-

Antagonist Application: To determine the inhibitory effect of NBQX, the oocyte is pre-incubated with varying concentrations of NBQX before the co-application of the agonist. The reduction in the agonist-evoked current is measured.

-

Data Analysis: Concentration-response curves are generated to calculate IC50 values. For competitive antagonists, a Schild analysis can be performed by measuring the shift in the agonist dose-response curve at different antagonist concentrations to determine the pA2 value.[4]

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[8] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a cold buffer and centrifuged to isolate the cell membranes, which are rich in receptors. The protein concentration of the membrane preparation is determined.[9]

-

Binding Reaction:

-

A fixed concentration of a radiolabeled agonist or antagonist (e.g., [3H]AMPA or [3H]kainate) is incubated with the membrane preparation.

-

To determine the affinity of NBQX, increasing concentrations of non-radiolabeled NBQX are added to the reaction mixture to compete with the radioligand for binding to the receptors.[8]

-

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.[8][9]

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined by adding a high concentration of a non-radiolabeled ligand to saturate the receptors. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then used to generate competition curves, from which the IC50 and subsequently the Ki value for NBQX can be calculated using the Cheng-Prusoff equation.[9]

Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

This compound salt is a highly selective competitive antagonist for AMPA and kainate receptors.[4][5][6][7] While it potently blocks both receptor subtypes, quantitative data from various experimental approaches, including electrophysiological recordings and radioligand binding assays, indicate a nuanced selectivity profile. The data suggests that NBQX generally exhibits a slightly higher affinity for AMPA receptors, though the degree of selectivity can vary depending on the specific experimental conditions and the subunit composition of the receptor complexes.[4] A thorough understanding of these selective properties is paramount for the precise interpretation of experimental results and for the rational design of novel therapeutic agents targeting glutamatergic neurotransmission.

References

- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiepileptogenic and anticonvulsant effects of NBQX, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. rndsystems.com [rndsystems.com]

- 7. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

Beyond AMPA/Kainate: An In-depth Technical Guide to the Off-Target Molecular Interactions of NBQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its high affinity for these primary targets has made it an invaluable tool in neuroscience research for dissecting the roles of ionotropic glutamate receptors in synaptic transmission and plasticity, as well as a candidate for neuroprotective therapies.[2] While its selectivity is a key attribute, a comprehensive understanding of any potential off-target interactions is critical for the precise interpretation of experimental results and for the safety profiling of any potential therapeutic applications.

This technical guide provides an in-depth overview of the known molecular targets of NBQX beyond AMPA and kainate receptors. It summarizes the available quantitative data, details the experimental protocols used to identify these interactions, and presents relevant signaling pathways and workflows through clear visualizations.

Primary Molecular Targets of NBQX

NBQX is a well-established competitive antagonist at the glutamate binding site of both AMPA and kainate receptors.[3] Its affinity for AMPA receptors is significantly higher than for kainate receptors.

Off-Target Molecular Profile of NBQX

Extensive research has demonstrated that NBQX has a remarkably clean off-target profile, with little to no significant activity at a wide range of other receptors and ion channels at concentrations typically used to antagonize AMPA/kainate receptors.

Inhibitory Glycine Receptors: A Noteworthy Off-Target Interaction

The most significant documented off-target interaction of NBQX is with inhibitory glycine receptors (GlyRs). It is crucial to distinguish these from the glycine co-agonist site on the NMDA receptor, where NBQX shows no significant affinity.[4][5]

At higher concentrations, NBQX has been shown to act as an antagonist of inhibitory glycine receptors, which are ligand-gated chloride channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.[6]

Other Potential Off-Target Considerations

While direct, high-affinity interactions with other targets are not well-documented, it is important for researchers to consider the following:

-

NMDA Receptors: NBQX exhibits a very high degree of selectivity against the glutamate and glycine binding sites of the NMDA receptor.[4][5] Studies have shown no significant inhibition of NMDA-induced currents even at concentrations that completely block AMPA/kainate receptors.[5][7]

-

GABAa Receptors: NBQX has been shown to have no effect on GABA-mediated inhibition, indicating a lack of interaction with GABAa receptors.[6]

-

Voltage-Gated Ion Channels: There is no substantial evidence to suggest that NBQX directly interacts with voltage-gated sodium or calcium channels.[8]

Quantitative Data on NBQX Interactions

The following tables summarize the available quantitative data for the primary and off-target interactions of NBQX.

| Primary Targets | Receptor Subtype | Assay Type | Reported Value (IC50/Ki) | Reference |

| AMPA Receptor | - | Electrophysiology (rat hippocampal slice) | ~0.15 µM | [7] |

| - | Electrophysiology (Xenopus oocytes) | Ki: 63 nM | [5] | |

| Kainate Receptor | - | Electrophysiology (Xenopus oocytes) | Ki: 78 nM | [5] |

| Off-Target | Receptor Subtype | Assay Type | Reported Value | Reference |

| Inhibitory Glycine Receptor | α1 and α2 subunits (homo-oligomeric) | Electrophysiology (Xenopus oocytes) | Half-maximal inhibition: ~5 µM | [9] |

| Native | Electrophysiology (tiger salamander retinal ganglion cells) | Significant attenuation of glycine-induced currents at 50 µM | [6] | |

| NMDA Receptor | - | Electrophysiology | No significant inhibition up to 100 µM | [7] |

| GABAa Receptor | - | Electrophysiology | No effect on GABA-mediated inhibition | [6] |

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of Glycine-Induced Currents in Retinal Ganglion Cells

This protocol is based on the methodology described in the abstract by Yu and Miller (1994) for investigating the effect of NBQX on glycine-induced currents in retinal ganglion cells.[6]

1. Preparation of Retinal Slices:

- Adult tiger salamanders are euthanized and the eyes enucleated.

- The retina is isolated and cut into 200-250 µm thick slices using a tissue chopper.

- Slices are maintained in a continuously perfused chamber with a saline solution (composition to be optimized for the species) bubbled with 95% O2 / 5% CO2.

2. Electrophysiological Recording:

- Ganglion cells are visualized using a microscope with differential interference contrast optics.

- Whole-cell voltage-clamp recordings are established using borosilicate glass patch pipettes (3-7 MΩ resistance).

- The intracellular pipette solution should contain a Cs-based salt (e.g., Cs-gluconate or CsCl) to block K+ currents, along with EGTA for Ca2+ buffering, and ATP/GTP for cellular energy.

- Cells are voltage-clamped at a holding potential of -70 mV.

3. Drug Application:

- Glycine (100 µM) is applied exogenously to the retinal slice via a perfusion system to induce inhibitory currents.

- Once a stable baseline glycine-induced current is established, NBQX (50 µM) is co-applied with glycine.

- A washout period with glycine alone should be performed to assess the reversibility of any observed effects.

- As a control, the effect of NBQX on GABA-induced currents should also be tested.

4. Data Analysis:

- The amplitude of the glycine-induced inward current is measured before, during, and after the application of NBQX.

- A statistical analysis (e.g., paired t-test) is used to determine if the reduction in current amplitude by NBQX is statistically significant.

Visualizations

Signaling Pathway of Inhibitory Glycine Receptor

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. NBQX suppresses inhibitory glycine currents in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

NBQX Disodium Salt: A Comprehensive Technical Guide to a Competitive AMPA/Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a potent, selective, and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two major subtypes of ionotropic glutamate receptors in the central nervous system (CNS).[1][2] Its ability to block excitatory neurotransmission has established it as a critical tool in neuroscience research and a compound of interest for its neuroprotective and anticonvulsant properties.[2][3] This technical guide provides an in-depth overview of NBQX disodium salt, including its mechanism of action, chemical and physical properties, and detailed protocols for its application in key experimental paradigms.

Core Concepts: Mechanism of Action

This compound salt exerts its pharmacological effects by competitively binding to the glutamate binding site on both AMPA and kainate receptors.[2] This competitive antagonism prevents the endogenous ligand, glutamate, from binding and activating the receptor, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. This blockade of ion flow leads to a reduction in excitatory postsynaptic potentials (EPSPs) and, consequently, a dampening of overall neuronal excitability. The disodium salt form of NBQX offers the advantage of higher water solubility compared to its parent compound, making it particularly suitable for in vivo and in vitro experimental applications where aqueous solutions are required.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound salt, providing a comparative overview of its binding affinities and physicochemical properties.

Table 1: Chemical and Physical Properties of this compound Salt

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆N₄Na₂O₆S | [4] |

| Molecular Weight | 380.24 g/mol | [4] |

| CAS Number | 479347-86-9 | [4] |

| Solubility | Soluble to 50 mM in water | [4] |

| Purity | ≥98% | [4] |

| Storage | Store at -20°C | [4] |

Table 2: In Vitro Binding Affinity and Potency of NBQX

| Parameter | Receptor/Assay | Value | Reference |

| IC₅₀ | AMPA Receptor | 0.15 µM | [5] |

| IC₅₀ | Kainate Receptor | 4.8 µM | [5] |

| IC₅₀ (Peak Current) | AMPA-induced currents in cultured neurons | 60.4 ± 4.2 nM | [6] |

| IC₅₀ (Plateau Current) | AMPA-induced currents in cultured neurons | 706 ± 99 nM | [6] |

| IC₅₀ (Peak Current) | Kainate-induced currents in cultured neurons | 18.1 ± 2.9 nM (vs 400 µM kainate) | [6] |

| IC₅₀ (Plateau Current) | Kainate-induced currents in cultured neurons | 298 ± 27 nM (vs 400 µM kainate) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound salt to investigate its role as a competitive AMPA/kainate receptor antagonist.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory effect of NBQX on AMPA/kainate receptor-mediated currents in neurons.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

External solution (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.

-

This compound salt stock solution (e.g., 10 mM in water).

-

AMPA or kainate stock solution.

-

Patch-clamp amplifier, micromanipulators, and data acquisition system.

Procedure:

-

Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Transfer the preparation to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Hold the neuron at a membrane potential of -60 to -70 mV to record inward currents.

-

Evoke synaptic responses by electrical stimulation of afferent fibers or by local application of an AMPA or kainate receptor agonist.

-

Record baseline excitatory postsynaptic currents (EPSCs).

-

Bath apply NBQX at desired concentrations (e.g., 1-10 µM) and allow for equilibration (typically 5-10 minutes).[7]

-

Record EPSCs in the presence of NBQX. A significant reduction in the amplitude of the AMPA/kainate receptor-mediated component of the EPSC should be observed.

-

To confirm competitive antagonism, generate a concentration-response curve for the agonist in the absence and presence of a fixed concentration of NBQX. A rightward shift in the concentration-response curve with no change in the maximal response is indicative of competitive antagonism.[6]

-

Wash out NBQX by perfusing with aCSF and observe the recovery of the synaptic response.

Radioligand Binding Assay

Objective: To determine the binding affinity of NBQX for AMPA receptors using a competitive binding assay with a radiolabeled ligand such as [³H]-AMPA.

Materials:

-

Rat brain synaptic membranes.

-

[³H]-AMPA (radioligand).

-

This compound salt (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation plates, filter mats, and a scintillation counter.

Procedure:

-

Prepare synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) by homogenization and centrifugation.

-

In a 96-well plate, add a fixed concentration of [³H]-AMPA (e.g., 10 nM).[8]

-

Add increasing concentrations of unlabeled NBQX to the wells to create a competition curve.

-

Add the synaptic membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of NBQX, which is the concentration that inhibits 50% of the specific binding of [³H]-AMPA.

-

Calculate the equilibrium dissociation constant (Ki) for NBQX using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Neuroprotection Assay: Rat Focal Ischemia Model

Objective: To evaluate the neuroprotective efficacy of NBQX in a rat model of stroke.

Materials:

-

Male Sprague-Dawley rats (250-300g).

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments for middle cerebral artery occlusion (MCAO).

-

This compound salt solution for intravenous or intraperitoneal injection.

-

Saline solution (vehicle control).

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis.

Procedure:

-

Anesthetize the rat and induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method or by direct coagulation.[1][9]

-

Administer this compound salt at a neuroprotective dose (e.g., 30 mg/kg, i.v. or i.p.) immediately after MCAO and again at 1 hour post-occlusion.[1][4][9] A control group should receive vehicle (saline) injections.

-

Monitor physiological parameters (e.g., body temperature, blood gases) throughout the experiment.

-

At 24 or 48 hours post-MCAO, euthanize the animals and harvest the brains.

-

Slice the brains into coronal sections (e.g., 2 mm thick).

-

Stain the brain slices with TTC, which stains viable tissue red, leaving the infarcted tissue unstained (white).

-

Quantify the infarct volume by image analysis of the TTC-stained sections.

-

Compare the infarct volumes between the NBQX-treated and vehicle-treated groups to determine the neuroprotective effect. A significant reduction in infarct volume in the NBQX group indicates neuroprotection.

In Vivo Anticonvulsant Assay: PTZ-Induced Seizure Model

Objective: To assess the anticonvulsant activity of NBQX against chemically-induced seizures.

Materials:

-

Mice or rats.

-

Pentylenetetrazole (PTZ) solution for injection.

-

This compound salt solution for injection.

-

Saline solution (vehicle control).

-

Observation chambers.

Procedure:

-

Administer this compound salt (e.g., 20 mg/kg, i.p.) to the animals.[2][3] A control group should receive vehicle (saline).

-

After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 50 mg/kg, i.p.).[3]

-

Immediately place each animal in an individual observation chamber and record seizure activity for a set period (e.g., 30 minutes).

-

Score the seizure severity using a standardized scale (e.g., Racine scale).

-

Measure the latency to the first seizure and the duration of seizures.

-

Compare the seizure scores, latencies, and durations between the NBQX-treated and vehicle-treated groups. A significant reduction in seizure severity and an increase in seizure latency in the NBQX group indicate anticonvulsant activity.

Visualizations

The following diagrams illustrate key concepts related to NBQX's mechanism of action and its application in experimental settings.

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AMPA Receptor Antagonist NBQX Decreased Seizures by Normalization of Perineuronal Nets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neuroprotective actions of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) in a rat focal ischaemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 8. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to NBQX Disodium Salt for Studying Glutamatergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamatergic neurotransmission, the primary excitatory signaling pathway in the central nervous system (CNS), is integral to a vast array of physiological processes and implicated in numerous neurological disorders. The precise dissection of this system requires pharmacological tools with high specificity and potency. NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt stands out as a cornerstone antagonist for this purpose. It is a selective and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two key subtypes of ionotropic glutamate receptors.[1][2] This guide provides a comprehensive overview of NBQX disodium salt, including its mechanism of action, physicochemical properties, and detailed protocols for its application in key experimental paradigms. The enhanced water solubility of the disodium salt form makes it particularly suitable for a wide range of in vitro and in vivo studies.[2][3]

Introduction to Glutamatergic Neurotransmission and NBQX

Glutamate is the principal excitatory neurotransmitter in the mammalian brain, activating both ionotropic and metabotropic receptors to mediate fast synaptic transmission, synaptic plasticity, and higher cognitive functions.[4] Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that are further classified into AMPA, kainate, and N-methyl-D-aspartate (NMDA) receptors.[1] AMPA and kainate receptors are critical for the initial fast depolarization of the postsynaptic membrane.

NBQX is a potent and selective competitive antagonist of AMPA and kainate receptors, with a significantly lower affinity for NMDA receptors.[5] This selectivity makes it an invaluable tool for isolating and studying the specific contributions of AMPA and kainate receptor-mediated signaling in neuronal circuits. Its neuroprotective, anticonvulsant, and antinociceptive properties have been demonstrated in various preclinical models.[1][5] The disodium salt of NBQX offers the significant advantage of increased aqueous solubility, facilitating its use in physiological buffers and for in vivo administration.[3][6]

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of this compound salt is crucial for accurate and reproducible experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 380.24 g/mol | [2] |

| Molecular Formula | C₁₂H₆N₄Na₂O₆S | [2] |

| Appearance | Crystalline solid | [7] |

| Solubility | Water: up to 50 mM | [2][6] |

| Storage | Store at -20°C | [2] |

| Purity | ≥98% | [2] |

Pharmacological Data

NBQX exhibits differential affinity for AMPA and kainate receptors, a key consideration for interpreting experimental results.

| Parameter | Receptor | Value | Species/System | Source(s) |

| IC₅₀ | AMPA | 0.15 µM | [1][2] | |

| Kainate | 4.8 µM | [1][2] | ||

| AMPA (AMPA-evoked currents) | ~0.4 µM | Cultured mouse cortical neurons | [8] | |

| Kainate/AMPA Receptors (Excitatory postsynaptic field potentials) | 0.90 µM | Rat hippocampal slices (CA1) | [9] | |

| Kᵢ (apparent) | Kainate | 78 nM | Xenopus oocytes expressing rat cortex mRNA | [9] |

| AMPA | 63 nM | Xenopus oocytes expressing rat cortex mRNA | [9] |

Signaling Pathways

NBQX competitively antagonizes AMPA and kainate receptors, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) that mediate postsynaptic depolarization. This action blocks the downstream signaling cascades initiated by glutamate binding to these receptors.

Caption: NBQX blocks glutamate binding to AMPA and kainate receptors.

Experimental Protocols

The following protocols provide a framework for utilizing this compound salt in common experimental paradigms.

Preparation of this compound Salt Stock Solution

Objective: To prepare a concentrated stock solution of this compound salt for dilution into working solutions.

Materials:

-

This compound salt powder

-

Sterile, deionized, or distilled water

-

Vortex mixer

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required mass of this compound salt to achieve the desired stock concentration (e.g., 50 mM). The molecular weight is 380.24 g/mol .

-

Weigh the calculated amount of this compound salt powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile water to the tube.

-

Vortex the solution until the powder is completely dissolved. The solution should be clear.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Caption: Workflow for preparing this compound salt stock solution.

Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices

Objective: To record and isolate AMPA/kainate receptor-mediated synaptic currents using NBQX.

Materials:

-

Acute brain slices (e.g., hippocampus, cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Internal pipette solution

-

This compound salt stock solution

Procedure:

-

Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.

-

Recovery: Transfer slices to a holding chamber containing aCSF oxygenated with 95% O₂/5% CO₂ and allow them to recover for at least 1 hour at room temperature.

-

Recording:

-

Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

-

Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).

-

To isolate AMPA/kainate receptor-mediated currents, other synaptic transmission can be blocked (e.g., using picrotoxin for GABA-A receptors and D-AP5 for NMDA receptors).

-

Bath-apply NBQX at the desired final concentration (typically 10-20 µM) by diluting the stock solution into the aCSF.

-

Record the synaptic activity in the presence of NBQX to observe the blockade of AMPA/kainate receptor-mediated currents.

-

A washout period, where the slice is perfused with aCSF without NBQX, can be performed to check for the reversibility of the effect.

-

Caption: Workflow for a patch-clamp experiment using NBQX.

Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of NBQX for AMPA or kainate receptors using a competitive radioligand binding assay. This is an adapted general protocol.

Materials:

-

Brain tissue or cells expressing the receptor of interest

-

Homogenization buffer

-

Radioligand (e.g., [³H]AMPA or [³H]kainate)

-

This compound salt

-

Non-specific binding control (e.g., a high concentration of unlabeled glutamate)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, set up triplicate wells for total binding, non-specific binding, and a range of NBQX concentrations.

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of unlabeled glutamate.

-

Competition: Add membrane preparation, radioligand, and varying concentrations of NBQX.

-

Incubate the plate under defined conditions (e.g., 1 hour at 4°C).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total and competitor counts.

-

Plot the specific binding as a function of NBQX concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Ki using the Cheng-Prusoff equation.

-

In Vivo Administration for Neuropharmacological Studies

Objective: To investigate the behavioral or physiological effects of blocking AMPA/kainate receptors in vivo.

Materials:

-

Experimental animals (e.g., rats, mice)

-

This compound salt

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for the desired route of administration (e.g., intraperitoneal, intravenous)

Procedure:

-

Drug Preparation: Dissolve this compound salt in sterile saline to the desired concentration. Ensure complete dissolution.[7]

-

Dosing:

-

Determine the appropriate dose based on literature and the specific research question. Doses in the range of 10-30 mg/kg are commonly used.[10]

-

Administer the NBQX solution to the animals via the chosen route (e.g., intraperitoneal injection).

-

A vehicle control group (receiving saline only) should always be included.

-

-

Behavioral/Physiological Assessment:

-

Conduct the behavioral tests or physiological measurements at the appropriate time post-injection, considering the pharmacokinetics of NBQX.

-

Monitor animals for any adverse effects.

-

Conclusion

This compound salt is an indispensable tool for researchers investigating the multifaceted roles of glutamatergic neurotransmission. Its selectivity for AMPA and kainate receptors, coupled with its enhanced water solubility, provides a reliable means to dissect the contributions of these receptors in both physiological and pathological contexts. The detailed protocols and data presented in this guide are intended to facilitate the effective and reproducible application of NBQX in neuroscience research, ultimately contributing to a deeper understanding of the brain's complex signaling networks.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. researchgate.net [researchgate.net]

- 4. sysy.com [sysy.com]

- 5. cusabio.com [cusabio.com]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMPA receptor - Wikipedia [en.wikipedia.org]

- 9. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Role of NBQX Disodium Salt in Synaptic Plasticity Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the use of NBQX disodium salt, a potent and selective competitive antagonist of AMPA and kainate receptors, in the study of synaptic plasticity. We delve into its mechanism of action, summarize key quantitative data from electrophysiological and biochemical studies, and provide detailed experimental protocols for its application in both in vitro and in vivo models. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of NBQX's role in elucidating the molecular underpinnings of learning and memory.

Introduction to this compound Salt

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a quinoxalinedione derivative that acts as a highly selective and competitive antagonist at the glutamate binding site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and, to a lesser extent, kainate receptors.[1][2] Its disodium salt form offers the significant advantage of being water-soluble, making it ideal for a wide range of experimental applications in neuroscience research. By blocking the fast component of excitatory neurotransmission mediated by AMPA receptors, NBQX has become an invaluable pharmacological tool for dissecting the intricate mechanisms of synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD).

Mechanism of Action

NBQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors.[2][3] This antagonism prevents the opening of these ionotropic receptors, thereby blocking the influx of Na+ and Ca2+ ions into the postsynaptic neuron that is characteristic of fast excitatory postsynaptic potentials (EPSPs). This direct blockade of AMPA receptor function allows researchers to investigate the specific contribution of these receptors to the induction and expression of various forms of synaptic plasticity.

Quantitative Data on this compound Salt

The following tables summarize key quantitative parameters of NBQX activity from various studies.

Table 1: Receptor Antagonist Potency of NBQX

| Receptor | Parameter | Value | Reference(s) |

| AMPA | IC₅₀ | 0.15 µM | [1][2] |

| Kainate | IC₅₀ | 4.8 µM | [1][2] |

| AMPA | Kᵢ (vs AMPA) | 63 nM | [3] |

| Kainate | Kᵢ (vs Kainate) | 78 nM | [3] |

| Hippocampal fEPSP | IC₅₀ | 0.90 µM | [3] |

Table 2: Concentration-Dependent Effects of NBQX on Synaptic Plasticity

| Concentration | Effect on LTP | Experimental Model | Reference(s) |

| 0.25-0.5 µM | No suppression of LTP induction | Rat hippocampal slice | [4] |

| 1 µM | Attenuation of LTP | Rat hippocampal slice | [4] |

| 10 µM | Blockade of mossy fibre LTP induction | Rat hippocampal slice | [5] |

| 40 mg/kg (i.p.) | No significant effect on LTP | In vivo (rat) | [6] |

Experimental Protocols

In Vitro Electrophysiology in Hippocampal Slices

This protocol outlines the general procedure for studying the effects of NBQX on LTP in acute hippocampal slices.

4.1.1. Slice Preparation

-

Anesthetize a young adult rodent (e.g., Wistar rat or C57BL/6 mouse) according to approved institutional animal care and use committee (IACUC) protocols.

-

Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).

-

ACSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄.

-

Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an interface or submerged incubation chamber with oxygenated ACSF at 32-34°C for at least 1 hour to recover.

4.1.2. Electrophysiological Recording and LTP Induction

-

Transfer a slice to the recording chamber continuously perfused with oxygenated ACSF at 32-34°C.

-

Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline fEPSP recording for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

To study the effect of NBQX on LTP induction, perfuse the slice with ACSF containing the desired concentration of this compound salt for at least 20 minutes prior to high-frequency stimulation (HFS).

-

LTP Induction Protocol: Deliver HFS (e.g., one or more trains of 100 Hz for 1 second).

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

4.1.3. LTD Induction with NBQX

-

Follow the same slice preparation and recording setup as for LTP experiments.

-

After establishing a stable baseline, apply low-frequency stimulation (LFS) to induce LTD. A common protocol is 900 pulses at 1 Hz.[7][8]

-

To investigate the role of AMPA receptors in LTD, perfuse the slice with NBQX during the baseline and LFS period.

-

Continue recording for at least 60 minutes post-LFS to measure the depression of the fEPSP slope.

Western Blotting for Signaling Proteins

This protocol describes how to assess the phosphorylation status of key signaling molecules like CaMKII and CREB following synaptic plasticity paradigms in the presence or absence of NBQX.

-

Prepare hippocampal slices and induce LTP or LTD as described above.

-

Immediately after the experiment, rapidly freeze the hippocampal CA1 region in liquid nitrogen.

-

Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of CaMKII and CREB overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Preparation of this compound Salt Solutions

-

For in vitro experiments: Prepare a stock solution of this compound salt in water or ACSF. For example, a 10 mM stock solution can be prepared by dissolving 3.8 mg of this compound salt (MW: 380.24 g/mol ) in 1 ml of water. This stock solution can then be diluted to the final desired concentration in ACSF.

-

For in vivo experiments: this compound salt can be dissolved in sterile saline (0.9% NaCl) for intraperitoneal (i.p.) injection or in ACSF for intracerebroventricular (i.c.v.) or local microinfusion. Ensure the solution is sterile-filtered before administration.

Signaling Pathways Investigated with NBQX

NBQX is instrumental in delineating the signaling cascades downstream of AMPA receptor activation during synaptic plasticity.

By blocking AMPA receptors with NBQX, researchers can investigate the necessity of calcium influx through these channels for the activation of downstream kinases like Calcium/calmodulin-dependent protein kinase II (CaMKII) and the subsequent phosphorylation of transcription factors such as cAMP response element-binding protein (CREB). This allows for the differentiation of signaling events initiated by AMPA receptors versus those triggered by other glutamate receptors, like NMDA receptors.

Conclusion

This compound salt remains a cornerstone pharmacological tool for the study of synaptic plasticity. Its selectivity and competitive antagonism of AMPA and kainate receptors provide a powerful means to isolate and investigate the role of fast excitatory neurotransmission in LTP, LTD, and the underlying molecular signaling cascades. The protocols and data presented in this guide offer a comprehensive resource for researchers employing NBQX to further our understanding of the fundamental mechanisms of learning and memory.

References

- 1. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of Hippocampal Long-Term Depression Requires Release of Ca2+ from Separate Presynaptic and Postsynaptic Intracellular Stores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NBQX Disodium Salt in In Vitro Slice Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a potent, selective, and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Its high affinity and selectivity make it an indispensable tool in neuroscience research, particularly in in vitro slice electrophysiology, for dissecting the contributions of different glutamate receptor subtypes to synaptic function and plasticity. This document provides detailed protocols and application notes for the use of NBQX disodium salt in in vitro slice electrophysiology experiments.

Mechanism of Action

NBQX competitively binds to the glutamate binding site on both AMPA and kainate receptors, thereby preventing their activation by the endogenous ligand, glutamate. This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) through the receptor channel, leading to a reduction or complete elimination of the postsynaptic current. Due to its competitive nature, the degree of inhibition by NBQX can be overcome by increasing the concentration of the agonist.

Data Presentation

Quantitative Data on this compound Salt

The following table summarizes the key quantitative parameters of this compound salt for in vitro applications.

| Parameter | Value | Receptor Type | Preparation | Reference(s) |

| IC₅₀ | 0.15 µM | AMPA Receptor | Cultured rat cortical neurons | [1][2] |

| 4.8 µM | Kainate Receptor | Cultured rat cortical neurons | [1][2] | |

| 60.4 ± 4.2 nM (peak current) | AMPA Receptor | Cultured superior collicular and hippocampal neurons | [3] | |

| 706 ± 99 nM (plateau current) | AMPA Receptor | Cultured superior collicular and hippocampal neurons | [3] | |

| 18.1 ± 2.9 nM (peak current) | Kainate Receptor | Cultured superior collicular and hippocampal neurons | [3] | |

| 298 ± 27 nM (plateau current) | Kainate Receptor | Cultured superior collicular and hippocampal neurons | [3] | |

| Working Concentration | 0.25 - 1 µM | For studying LTP without complete blockade | Rat hippocampal slices | [4] |

| 10 µM | For isolating NMDA receptor currents | Retinal ganglion cells, cortical neurons | [2][5] | |

| 20 µM | For complete blockade of AMPA/kainate receptors | Thalamic neurons | ||

| Solubility | 50 mM | In water | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Salt Stock Solution

Materials:

-

This compound salt powder

-

Sterile, deionized, or distilled water

-

Vortex mixer

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required amount of this compound salt to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM). The molecular weight of this compound salt is 380.24 g/mol .

-

Weigh the calculated amount of this compound salt powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile water to achieve the desired stock concentration.

-

Vortex the solution until the this compound salt is completely dissolved. The solution should be clear.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Protocol 2: Acute Brain Slice Preparation for Electrophysiology

Materials:

-

Rodent (e.g., mouse or rat)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Dissection tools (scissors, forceps, scalpel)

-

Vibrating microtome (vibratome)

-

Chilled, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) for slicing (see composition below)

-